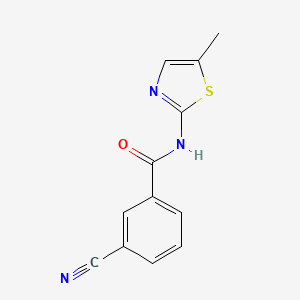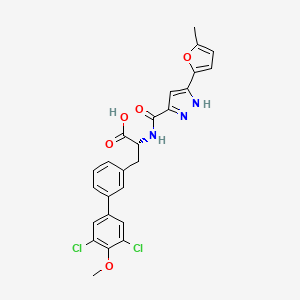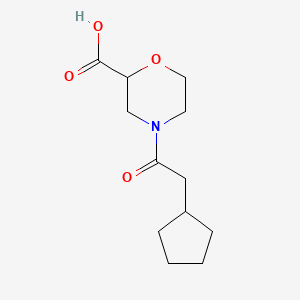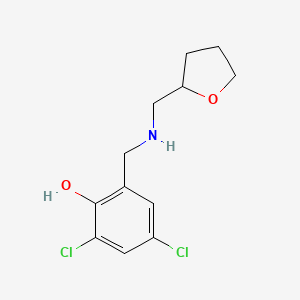
3-Cyano-N-(5-methylthiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyano-N-(5-methylthiazol-2-yl)benzamide is a heterocyclic organic compound that features a thiazole ring, a benzamide group, and a cyano group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-(5-methylthiazol-2-yl)benzamide typically involves the reaction of 5-methylthiazole-2-amine with benzoyl cyanide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
3-Cyano-N-(5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Halogenation using bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
3-Cyano-N-(5-methylthiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 3-Cyano-N-(5-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3-Cyano-N-(2-thiazolyl)benzamide
- 3-Cyano-N-(4-methylthiazol-2-yl)benzamide
- 3-Cyano-N-(5-ethylthiazol-2-yl)benzamide
Uniqueness
3-Cyano-N-(5-methylthiazol-2-yl)benzamide is unique due to the presence of the 5-methylthiazole moiety, which can influence its chemical reactivity and biological activity. The methyl group at the 5-position of the thiazole ring can enhance the compound’s lipophilicity and affect its interaction with biological targets .
属性
分子式 |
C12H9N3OS |
|---|---|
分子量 |
243.29 g/mol |
IUPAC 名称 |
3-cyano-N-(5-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H9N3OS/c1-8-7-14-12(17-8)15-11(16)10-4-2-3-9(5-10)6-13/h2-5,7H,1H3,(H,14,15,16) |
InChI 键 |
SGGHNOGBWBASQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Bromo-5,7-dichlorothieno[3,2-b]pyridine](/img/structure/B14906785.png)


![4-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14906806.png)




![3H-Pyrimido[4,5-b][1,4]oxazine-4,6(5H,7H)-dione](/img/structure/B14906836.png)

